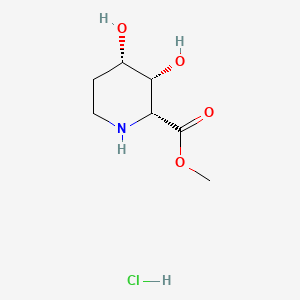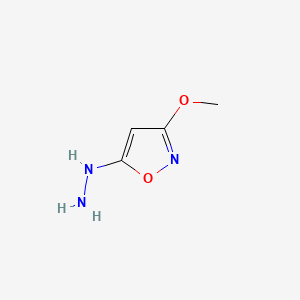
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Hydroxylation: The piperidine derivative undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions.
Esterification: The hydroxylated piperidine is then esterified to form the carboxylate ester.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Continuous Flow Processing: Continuous flow reactors are employed for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various piperidine derivatives with different functional groups, such as ketones, aldehydes, and substituted piperidines.
Aplicaciones Científicas De Investigación
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxylate ester play a crucial role in its binding to target molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride can be compared with other similar compounds, such as:
Methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate: Lacks the hydrochloride salt form.
rac-methyl(2S,3S,4R)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride: Different stereochemistry.
Methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrobromide: Different halide salt.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its chemical properties and applications.
Propiedades
Fórmula molecular |
C7H14ClNO4 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
methyl (2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5+,6-;/m0./s1 |
Clave InChI |
FEUAHKXIVVUJAE-YAFCINRGSA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@H]([C@H](CCN1)O)O.Cl |
SMILES canónico |
COC(=O)C1C(C(CCN1)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)




![Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13577411.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13577422.png)



![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)



